Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a chlorophenyl group and a methyloxirane ring, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(2-iodophenyl)-3-methyloxirane-2-carboxylate
Uniqueness
Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it distinct from its brominated, fluorinated, or iodinated analogs.
Biological Activity
Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound belonging to the oxirane class, characterized by a three-membered cyclic ether structure. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C10H11ClO3
- Molecular Weight : 226.66 g/mol
- Functional Groups :
- Oxirane ring
- Carboxylate ester
- Chlorophenyl group
The presence of the chlorophenyl group enhances the compound's reactivity, potentially influencing its biological interactions. The oxirane ring can engage in nucleophilic reactions, allowing it to form covalent bonds with various biological targets such as proteins and nucleic acids, which may disrupt normal cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.
Table 1: Antimicrobial Activity Against Different Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and DNA damage .
Case Study: Effect on Cancer Cell Lines
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability:
- IC50 Value : 25 µg/mL after 48 hours of exposure.
- Morphological changes consistent with apoptosis were observed through microscopy.
The biological activity of this compound is likely mediated through its ability to form reactive intermediates that can modify biomolecules. The oxirane ring's reactivity allows it to interact with nucleophilic sites on proteins or nucleic acids, leading to potential therapeutic applications in cancer and infectious diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Various methods such as continuous flow reactors have been explored to optimize these reactions.
Table 2: Synthesis Pathway Overview
Step | Reagents Used | Conditions |
---|---|---|
1 | Chlorobenzene + Epichlorohydrin | Reflux in the presence of base |
2 | Esterification with Methanol | Acid catalysis |
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11ClO3/c1-11(9(15-11)10(13)14-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3 |
InChI Key |
JOIFRFLAWONKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.